molecular formula C20H14FN3O3 B11521166 5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11521166
M. Wt: 363.3 g/mol
InChI Key: ZPCIQIIPPGABHK-UHFFFAOYSA-N
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Description

5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of indole and diazinane trione structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Diazinane Trione: The final step involves the formation of the diazinane trione ring through a cyclization reaction, where the intermediate product reacts with urea or a similar compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of indole and diazinane trione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14FN3O3

Molecular Weight

363.3 g/mol

IUPAC Name

5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H14FN3O3/c21-16-7-3-1-5-12(16)10-24-11-13(14-6-2-4-8-17(14)24)9-15-18(25)22-20(27)23-19(15)26/h1-9,11H,10H2,(H2,22,23,25,26,27)

InChI Key

ZPCIQIIPPGABHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O)F

Origin of Product

United States

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